
3-Chloromethyl-2,5-dichloro-8-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for 3-Chloromethyl-2,5-dichloro-8-methylquinoline are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Chloromethyl-2,5-dichloro-8-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
科学的研究の応用
3-Chloromethyl-2,5-dichloro-8-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 3-Chloromethyl-2,5-dichloro-8-methylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of covalent bonds with nucleophilic sites on target molecules .
類似化合物との比較
Similar Compounds
2,5-Dichloro-8-methylquinoline: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-Methyl-2,5-dichloro-8-methylquinoline: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
特性
CAS番号 |
948292-13-5 |
|---|---|
分子式 |
C11H8Cl3N |
分子量 |
260.5 g/mol |
IUPAC名 |
2,5-dichloro-3-(chloromethyl)-8-methylquinoline |
InChI |
InChI=1S/C11H8Cl3N/c1-6-2-3-9(13)8-4-7(5-12)11(14)15-10(6)8/h2-4H,5H2,1H3 |
InChIキー |
AIFLQIVNAYHBHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


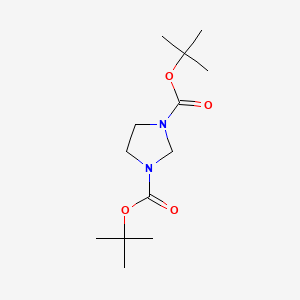
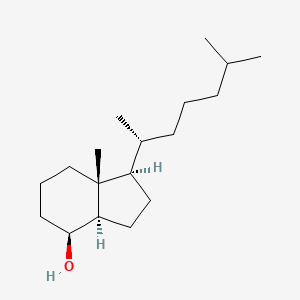
![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)
![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)


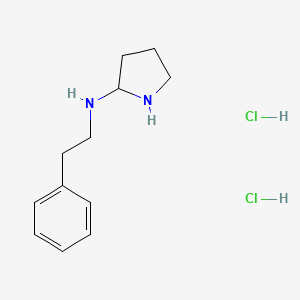
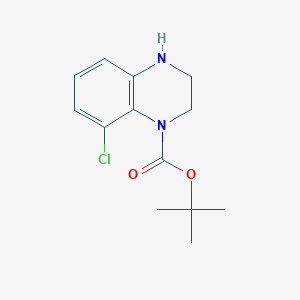
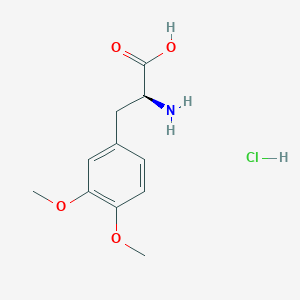
![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)


